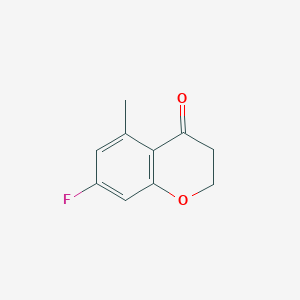![molecular formula C9H14N2O2 B13040466 N-{3-acetamidobicyclo[1.1.1]pentan-1-yl}acetamide](/img/structure/B13040466.png)
N-{3-acetamidobicyclo[1.1.1]pentan-1-yl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-acetamidobicyclo[111]pentan-1-yl}acetamide is a chemical compound characterized by its unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-acetamidobicyclo[1.1.1]pentan-1-yl}acetamide typically involves the reaction of 3-aminobicyclo[1.1.1]pentane with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Starting Material: 3-aminobicyclo[1.1.1]pentane.
Reagent: Acetic anhydride.
Conditions: The reaction is usually conducted at room temperature with stirring for several hours.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials and reagents.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
N-{3-acetamidobicyclo[1.1.1]pentan-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
N-{3-acetamidobicyclo[1.1.1]pentan-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-{3-acetamidobicyclo[1.1.1]pentan-1-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes.
Receptor Binding: It may bind to receptors, modulating their signaling pathways.
相似化合物的比较
N-{3-acetamidobicyclo[1.1.1]pentan-1-yl}acetamide can be compared with other similar compounds such as:
tert-butyl N-{3-aminobicyclo[1.1.1]pentan-1-yl}carbamate: Similar bicyclic structure but different functional groups.
3-acetamidobicyclo[1.1.1]pentan-1-yl acetate: Similar core structure with different substituents.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C9H14N2O2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC 名称 |
N-(3-acetamido-1-bicyclo[1.1.1]pentanyl)acetamide |
InChI |
InChI=1S/C9H14N2O2/c1-6(12)10-8-3-9(4-8,5-8)11-7(2)13/h3-5H2,1-2H3,(H,10,12)(H,11,13) |
InChI 键 |
OGFMETTYQMIXNA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC12CC(C1)(C2)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Racemic-(5R,9R)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B13040392.png)

![(3R)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13040403.png)






![7-Methoxy-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B13040446.png)

![Methyl 3-Benzyl-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylate](/img/structure/B13040448.png)
